molecular formula C9H15N3O3 B13485342 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13485342
M. Wt: 213.23 g/mol
InChI Key: FZOMMADCAVQUQG-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Ethyl acetoacetate, urea, and 2-methoxyethylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxyethyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions might occur at the amino or ethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research in genetics and molecular biology.

Medicine

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used in pharmaceuticals, it might interact with enzymes or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-ethyl-3-methylpyrimidine-2,4(1h,3h)-dione: Similar structure but lacks the methoxyethyl group.

    5-Amino-1-ethyl-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione: Similar structure with a hydroxyethyl group instead of methoxyethyl.

Uniqueness

The presence of the methoxyethyl group in 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione may confer unique chemical properties, such as increased solubility or specific reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

5-amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-3-11-6-7(10)8(13)12(9(11)14)4-5-15-2/h6H,3-5,10H2,1-2H3

InChI Key

FZOMMADCAVQUQG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N(C1=O)CCOC)N

Origin of Product

United States

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